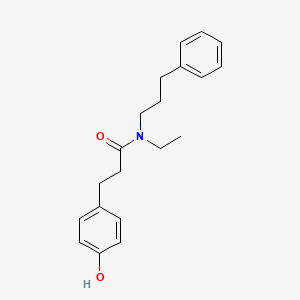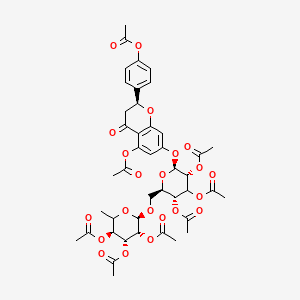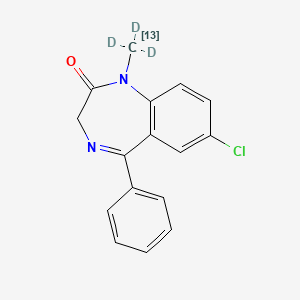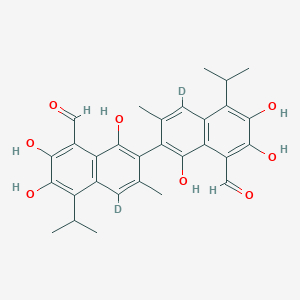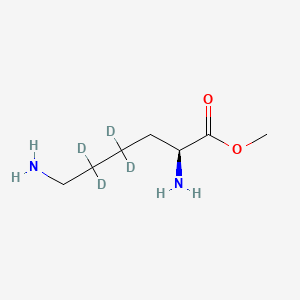
L-Lysine-d4 Methyl Ester Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Lysine-d4 Methyl Ester Dihydrochloride: is a deuterated form of L-Lysine Methyl Ester Dihydrochloride. It is a derivative of the essential amino acid L-Lysine, where four hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, including its stability and isotopic labeling, which makes it useful in various analytical and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine-d4 Methyl Ester Dihydrochloride typically involves the esterification of L-Lysine with methanol in the presence of an acid catalyst, followed by the introduction of deuterium. The reaction conditions often include:
Temperature: Moderate temperatures are maintained to ensure the reaction proceeds efficiently.
Catalysts: Acid catalysts such as hydrochloric acid are commonly used.
Solvents: Methanol is used as the solvent for the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: L-Lysine-d4 Methyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert it back to its parent amino acid form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Solvents: Aqueous or organic solvents depending on the reaction type.
Major Products:
Oxidation Products: Keto derivatives of L-Lysine.
Reduction Products: L-Lysine or its derivatives.
Substitution Products: Various functionalized lysine derivatives.
Scientific Research Applications
L-Lysine-d4 Methyl Ester Dihydrochloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for quantitative analysis.
Biology: Employed in metabolic studies to trace lysine metabolism and protein synthesis.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical research.
Industry: Utilized in the production of cationic surfactants and hydrogels for various industrial applications
Mechanism of Action
The mechanism of action of L-Lysine-d4 Methyl Ester Dihydrochloride involves its incorporation into biological systems where it mimics the behavior of natural L-Lysine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with various molecular targets, including enzymes and proteins, influencing pathways related to amino acid metabolism and protein synthesis.
Comparison with Similar Compounds
L-Lysine Methyl Ester Dihydrochloride: The non-deuterated form, used in similar applications but lacks the isotopic labeling.
L-Arginine Methyl Ester Dihydrochloride: Another amino acid ester with different biological properties.
L-Threonine Methyl Ester Hydrochloride: Used in biochemical research with distinct functional groups.
Uniqueness: L-Lysine-d4 Methyl Ester Dihydrochloride is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research applications where precise tracking and quantification are required .
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
methyl (2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoate |
InChI |
InChI=1S/C7H16N2O2/c1-11-7(10)6(9)4-2-3-5-8/h6H,2-5,8-9H2,1H3/t6-/m0/s1/i2D2,3D2 |
InChI Key |
KPNBUPJZFJCCIQ-ILLLFLQQSA-N |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)OC)N)C([2H])([2H])CN |
Canonical SMILES |
COC(=O)C(CCCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Bromo-8-methoxy-6,6-dimethyl-5H-benzo[b]carbazol-11(6H)-one](/img/structure/B13443803.png)
![6'-Amino-1,6-dihydro-2-methyl-6-oxo[3,3'-bipyridine]-5-carbonitrile](/img/structure/B13443805.png)
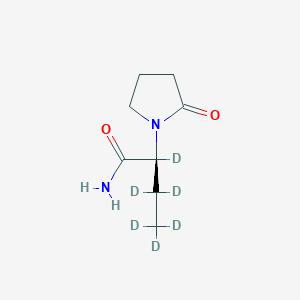
![6-acetyl-1,3,7-trimethyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B13443818.png)
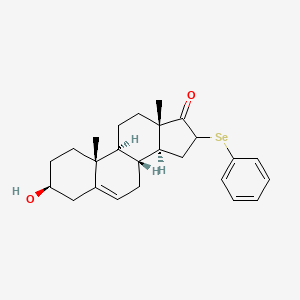
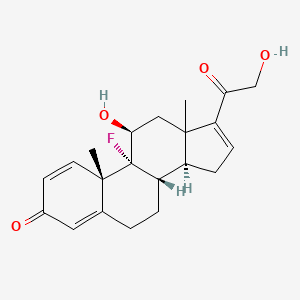
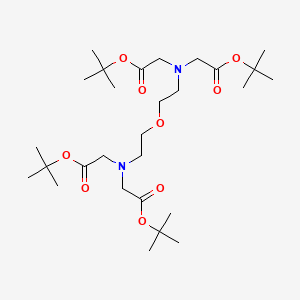
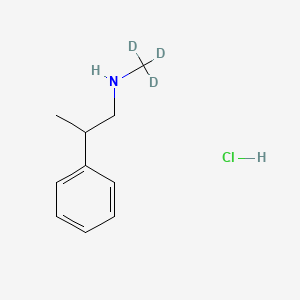
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B13443852.png)
